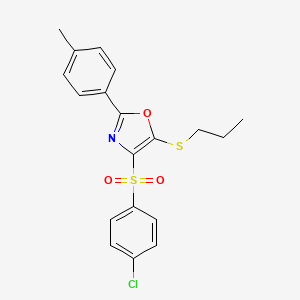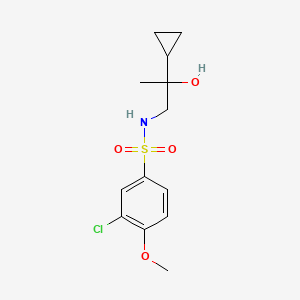![molecular formula C16H12N2O6S B2760147 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 1987112-76-4](/img/structure/B2760147.png)
3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core, a sulfonyl group attached to a methoxyphenyl ring, and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-hiv-1 activity
Mode of Action
Compounds with similar structures have been shown to inhibit hiv-1 by binding to the active site of the hiv-1 integrase . This binding prevents the virus from integrating its genetic material into the host cell’s DNA, thereby stopping the virus from replicating .
Biochemical Pathways
By inhibiting the integrase, the compound would prevent the integration of the viral genome into the host cell’s DNA, a crucial step in the HIV-1 lifecycle .
Result of Action
If it does inhibit hiv-1 integrase, the result would be a reduction in viral replication, which could potentially slow the progression of hiv-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Ring: This step often involves electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced using methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and pyrimidine derivatives are known to be effective.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: Lacks the sulfonyl and methoxyphenyl groups, resulting in different chemical properties and reactivity.
3-[(4-chlorophenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group, which may alter its biological activity and chemical reactivity.
3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-quinoline-9-carboxylic acid: Contains a quinoline core instead of a pyrido[1,2-a]pyrimidine core, leading to different pharmacological properties.
Uniqueness
The uniqueness of 3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxyphenyl sulfonyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-24-10-4-6-11(7-5-10)25(22,23)13-9-17-14-12(16(20)21)3-2-8-18(14)15(13)19/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCSXYPNOUDKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=CC=CN3C2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2760066.png)


![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2760072.png)

![N-(2-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2760076.png)
![2-(2-Ethenylsulfonylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2760077.png)
![N-[(furan-2-yl)methyl]-N-(4-methylphenyl)-4-nitrobenzene-1-sulfonamide](/img/structure/B2760081.png)
![N-(5-methylisoxazol-3-yl)-2-{[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B2760082.png)
![methyl 5-[({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2760084.png)
![(3Z)-3-{[(2,4-difluorophenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2760086.png)

